molecular formula C22H27N3O4S B2663213 N1-(3-hydroxy-3-(thiophen-3-yl)propyl)-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide CAS No. 2034539-69-8

N1-(3-hydroxy-3-(thiophen-3-yl)propyl)-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide

Cat. No. B2663213
CAS RN: 2034539-69-8
M. Wt: 429.54
InChI Key: RCLSMDZEWPUHTI-UHFFFAOYSA-N
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Description

N1-(3-hydroxy-3-(thiophen-3-yl)propyl)-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is a useful research compound. Its molecular formula is C22H27N3O4S and its molecular weight is 429.54. The purity is usually 95%.
BenchChem offers high-quality N1-(3-hydroxy-3-(thiophen-3-yl)propyl)-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(3-hydroxy-3-(thiophen-3-yl)propyl)-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Applications

  • The development of tetrahydroisoquinoline derivatives has been an area of interest due to their potential pharmacological effects. For instance, compounds with tetrahydroisoquinoline structures have been studied for their action on blood pressure, respiration, and smooth muscle, attempting to correlate their chemical constitution with their physiological actions. These studies have explored the role of secondary amines in pressor activity and the influence of hydroxy groups on enhancing this action, while methoxy and ethoxy groups decrease it (Fassett & Hjort, 1938).

Anticancer Research

  • Novel lipid-like O- and N-(3-trimethylsilyl)propyl derivatives of N-(2-hydroxyethyl)-1,2,3,4-tetrahydroquinoline and similar compounds have shown promising results in facilitating the penetration of biologically active small molecules through the plasma membrane. These compounds exhibited high selective cytotoxicity towards tumor cells and demonstrated strong antimicrobial activity, highlighting their potential for drug delivery applications in cancer therapy (Zablotskaya et al., 2018).

Antimicrobial Activity

  • The synthesis and antimicrobial activity of succinimido(2-aryl-4-oxo-3-{((quinolin-8-yloxy)acetyl)amino}-1,3-thiazolidin-5-yl)acetates have been explored, demonstrating significant inhibition of bacterial and fungal growth. This research contributes to the development of new antimicrobial agents, potentially addressing the challenge of antibiotic resistance (Ahmed et al., 2006).

Neuropharmacological Investigations

  • Tetrahydroisoquinoline derivatives have also been evaluated for their dopamine agonist properties, showing potential applications in neurological disorders. For example, N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines were synthesized and examined for their ability to dilate the renal artery, indicating dopamine-like activity and suggesting a role in the treatment of conditions such as Parkinson's disease (Jacob et al., 1981).

Material Science Applications

  • In the field of materials science, copolymers bearing side-chain thioxanthone and α-aminoacetophenone moieties have been investigated as photoinitiators for ultraviolet-curable pigmented coatings. These studies have highlighted the potential of such compounds in the development of advanced materials with specific photochemical properties (Angiolini et al., 1997).

properties

IUPAC Name

N-(3-hydroxy-3-thiophen-3-ylpropyl)-N'-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4S/c1-14(2)22(29)25-10-3-4-15-5-6-17(12-18(15)25)24-21(28)20(27)23-9-7-19(26)16-8-11-30-13-16/h5-6,8,11-14,19,26H,3-4,7,9-10H2,1-2H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCLSMDZEWPUHTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCCC(C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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